molecular formula C10H20O2 B1252688 (-)-Cubebaol CAS No. 107133-84-6

(-)-Cubebaol

Cat. No.: B1252688
CAS No.: 107133-84-6
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Cubebaol is a chemical compound with the molecular formula C10H20O2. It is a type of menthane diol, which is a derivative of menthol. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

(-)-Cubebaol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable starting material for various chemical reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential use in pharmaceuticals, particularly in formulations for topical applications due to its cooling and soothing effects.

    Industry: It is used in the production of fragrances, flavors, and personal care products.

Preparation Methods

The synthesis of (-)-Cubebaol involves several steps. One common method is the hydrogenation of pulegone, a naturally occurring organic compound. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to achieve the desired product .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

(-)-Cubebaol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form ethers or esters. Reagents such as alkyl halides or acyl chlorides are used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (-)-Cubebaol involves its interaction with specific molecular targets. In biological systems, it is believed to interact with transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the sensation of cold. This interaction leads to the activation of these channels, resulting in a cooling sensation on the skin .

Comparison with Similar Compounds

(-)-Cubebaol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

CAS No.

107133-84-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1S,2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8+,9+/m1/s1

InChI Key

LMXFTMYMHGYJEI-VGMNWLOBSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@H](C1)O)C(C)(C)O

SMILES

CC1CCC(C(C1)O)C(C)(C)O

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

107133-84-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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